2,9-Dichloro-1,10-phenanthroline

Coordination Chemistry Ligand Design Steric vs. Electronic Effects

Acquire 2,9-Dichloro-1,10-phenanthroline (CAS 29176-55-4) for advanced material synthesis. Its unique 2,9-dichloro substitution provides strong electron-withdrawing character and dual reactive handles for Suzuki/Sonogashira couplings, essential for OLEDs and macrocycles. Ideal for R&D in catalysis, sensor development, and chiroptical materials. Ensure supply chain reliability with this high-purity, research-grade intermediate.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
CAS No. 29176-55-4
Cat. No. B1330746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dichloro-1,10-phenanthroline
CAS29176-55-4
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl
InChIInChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
InChIKeyDNKGIDURJINUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dichloro-1,10-phenanthroline (CAS 29176-55-4): Properties and Industrial Relevance


2,9-Dichloro-1,10-phenanthroline (CAS 29176-55-4) is a halogenated derivative of the classical bidentate ligand 1,10-phenanthroline [1]. It features a rigid, planar aromatic framework with two chlorine atoms at the 2- and 9-positions, imparting strong electron-withdrawing character and dual reactive handles for derivatization . The molecule exhibits a melting point of 233-237 °C and a predicted density of 1.482±0.06 g/cm³ . Widely employed as a versatile building block in coordination chemistry, catalysis, and materials science, this compound serves as a key intermediate for synthesizing advanced functional materials, including ligands for metal complexes, components for organic electronics, and precursors for macrocyclic architectures .

2,9-Dichloro-1,10-phenanthroline: Why In-Class Substitution is Not Straightforward


Simple substitution of 2,9-dichloro-1,10-phenanthroline with other 1,10-phenanthroline derivatives is problematic due to the unique electronic and steric profile conferred by the 2,9-dichloro substitution. Unlike electron-donating alkyl substituents (e.g., neocuproine), the chlorine atoms act as strong electron-withdrawing groups, significantly lowering the LUMO energy level and enhancing the molecule's electron affinity . This dramatically alters the redox properties and catalytic activity of its metal complexes, often leading to diminished performance in reactions where electron-rich ligands are favored [1]. Furthermore, the 2,9-chloro substituents, while sterically similar to methyl groups, exhibit distinct reactivity, functioning as excellent leaving groups for nucleophilic aromatic substitution and cross-coupling reactions [2]. These properties create a unique reactivity landscape not accessible with other common phenanthroline ligands, making direct replacement without careful optimization of reaction conditions or device performance unlikely to succeed.

2,9-Dichloro-1,10-phenanthroline: Head-to-Head Performance Evidence Guide


2,9-Dichloro vs. 2,9-Dimethyl (Neocuproine): Contrasting Reactivity in Metal Complex Formation

Contrary to expectations based on steric similarity, the 2,9-dichloro derivative forms poorly reactive copper complexes compared to neocuproine. While both ligands possess similar steric bulk, the electron-withdrawing chloro substituents in the target compound lead to a complex with significantly reduced reactivity, in stark contrast to the electron-donating methyl groups of neocuproine. This difference is attributed to the lability of the chloro substituents under reaction conditions [1].

Coordination Chemistry Ligand Design Steric vs. Electronic Effects

Comparative Catalytic Efficiency: 2,9-Dichloro vs. Unsubstituted Phenanthroline in CO2 Fixation

In a comparative study of Zn(OAc)2 complexes bearing various phenanthroline ligands for carbamate synthesis from CO2, catalysts containing 2,9-dichloro-1,10-phenanthroline were found to be significantly less efficient than those using the unsubstituted parent ligand (phen). The yield of methyl phenylcarbamate was substantially reduced when the 2,9-dichloro ligand was employed [1]. This contrasts with other substituents (e.g., 4,7-diphenyl) which did not significantly alter the yield.

Catalysis CO2 Utilization Zinc Complexes

Cross-Coupling Performance: 2,9-Dichloro vs. 2,9-Diiodo in Suzuki Reactions

In Suzuki coupling reactions for synthesizing aryl-substituted phenanthrolines, both 2,9-dichloro- and 2,9-diiodo-1,10-phenanthroline can be used. The dichloro derivative provides good yields (62-92%), offering a practical alternative to the more reactive and often less stable diiodo compound [1]. The comparable yields demonstrate that the chloro substituent is sufficiently reactive for effective cross-coupling while offering potential advantages in cost and handling over the iodo analog.

Suzuki Coupling Cross-Coupling Synthetic Methodology

Electrochemical Sensing: Enhanced Voltammetric Response for Silver(I) Using a 2,9-Dichloro-Modified Electrode

A carbon paste electrode modified with 2,9-dichloro-1,10-phenanthroline and a surfactant demonstrated a superior voltammetric response for silver(I) ions compared to an unmodified ordinary carbon paste electrode [1]. The modified electrode enabled the preconcentration and detection of silver(I) with a linear dynamic range spanning three orders of magnitude, from 8 × 10⁻¹⁰ to 5 × 10⁻⁷ mol L⁻¹, and was successfully applied to the determination of silver in wastewater samples.

Electrochemistry Sensor Silver Detection

Impact on Luminescence: Quantum Yields of Aza[7]helicenes Derived from 2,9-Dichloro-1,10-phenanthroline

The 2,9-dichloro substitution pattern serves as an essential gateway to highly emissive materials. Polyaza[7]helicenes synthesized in two steps from 2,9-dichloro-1,10-phenanthroline exhibit high fluorescent quantum yields (Φ). Under neutral conditions, Φ ranges from 0.25 to 0.55, and this can be dramatically enhanced to up to 0.80 under acidic conditions [1]. This performance benchmark is a direct consequence of the starting material's structure, enabling the efficient construction of twisted, conjugated frameworks.

Fluorescence Helicene Materials Chemistry

2,9-Dichloro-1,10-phenanthroline: Optimal Application Scenarios Based on Comparative Evidence


Synthesis of Advanced Organic Electronic Materials via Cross-Coupling

2,9-Dichloro-1,10-phenanthroline is a premier building block for constructing functional materials for OLEDs and other organic electronic devices. The two chlorine atoms serve as ideal electrophilic sites for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the efficient introduction of rigid phenanthroline units into extended π-conjugated systems with good to excellent yields (62-92%) [1]. This allows for the precise tuning of optoelectronic properties in electron-transport materials, host materials, and luminescent compounds. The strong electron-withdrawing nature of the phenanthroline core, further enhanced by the chloro substituents, lowers the LUMO level, facilitating electron injection and transport .

Fabrication of High-Sensitivity Electrochemical Sensors for Silver(I)

For analytical applications requiring sensitive and selective detection of silver(I) ions, a carbon paste electrode modified with 2,9-dichloro-1,10-phenanthroline and a surfactant offers a proven performance advantage over unmodified electrodes [1]. The ligand's strong affinity for silver ions enables effective preconcentration, leading to a significantly enhanced voltammetric response. The method has been validated with a wide linear detection range of 8 × 10⁻¹⁰ to 5 × 10⁻⁷ mol L⁻¹, making it suitable for trace analysis in complex matrices like wastewater [1]. This established protocol provides a reliable starting point for developing robust and cost-effective electrochemical sensors.

Synthesis of Macrocyclic Ligands and Supramolecular Architectures

The bifunctional nature of 2,9-dichloro-1,10-phenanthroline, featuring two reactive C-Cl bonds, makes it an invaluable precursor for constructing macrocyclic compounds and concave ligands [1]. For example, condensation with diamines yields novel macrocycles in excellent yields, and reactions with dinucleophiles can generate sulfur-bridged bis-phenanthroline macrocycles . These pre-organized structures are of great interest in supramolecular chemistry, molecular recognition, and as platforms for designing selective metal ion receptors.

Precursor for High Quantum Yield Fluorescent Helicenes

Researchers aiming to synthesize highly emissive chiral materials should consider 2,9-dichloro-1,10-phenanthroline as a starting point. A concise two-step protocol involving double amination and oxidative C-H coupling converts this building block into polyaza[7]helicenes that exhibit exceptional fluorescent quantum yields, reaching up to 0.80 under acidic conditions [1]. The resulting helicenes also display significant circularly polarized luminescence (CPL), making this route highly attractive for developing advanced chiroptical materials for next-generation displays and security technologies.

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